molecular formula C11H13NO3S B2986259 1-(Thiophene-2-carbonyl)piperidine-2-carboxylic acid CAS No. 1032056-92-0

1-(Thiophene-2-carbonyl)piperidine-2-carboxylic acid

Cat. No.: B2986259
CAS No.: 1032056-92-0
M. Wt: 239.29
InChI Key: YMRCTWCRPNSLPD-UHFFFAOYSA-N
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Description

1-(Thiophene-2-carbonyl)piperidine-2-carboxylic acid (CAS 1032056-92-0) is a high-purity chemical compound designed for research and development applications. This molecule features a unique hybrid structure that combines a piperidine ring, a thiophene heterocycle, and two carbonyl groups, making it a versatile building block in organic synthesis and medicinal chemistry . The compound has a molecular formula of C11H13NO3S and a molecular weight of 239.29 g/mol . Its structure incorporates a carboxylic acid functional group, which is a highly valuable and versatile moiety in organic synthesis . Carboxylic acids can be readily transformed into various derivatives, such as esters and amides, through reactions like esterification and amidation, which are fundamental for constructing more complex molecules . This makes this compound a promising precursor for multicomponent reactions and the synthesis of novel heterocyclic systems. Furthermore, the electron-rich thiophene ring is a common pharmacophore in active pharmaceutical ingredients, and its inclusion can significantly influence the physicochemical properties and biological activity of resulting compounds . Researchers can leverage this compound as a critical intermediate in designing and developing new molecular entities. This product is provided as a solid powder and is strictly for research purposes. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(thiophene-2-carbonyl)piperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c13-10(9-5-3-7-16-9)12-6-2-1-4-8(12)11(14)15/h3,5,7-8H,1-2,4,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRCTWCRPNSLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Thiophene-2-carbonyl)piperidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of thiophene-2-carboxylic acid with piperidine-2-carboxylic acid under acidic or basic conditions. The reaction typically requires a catalyst, such as phosphorus pentasulfide (P4S10), to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(Thiophene-2-carbonyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(Thiophene-2-carbonyl)piperidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Thiophene-2-carbonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Several piperidine-2-carboxylic acid derivatives with distinct substituents have been synthesized and studied. Key comparisons include:

Table 1: Structural and Functional Differences
Compound Name Substituent at N-position Key Features Biological/Applications Relevance Reference
1-(Thiophene-2-carbonyl)piperidine-2-carboxylic acid Thiophene-2-carbonyl Electron-rich thiophene enhances π-π stacking; carboxylic acid aids solubility. Potential enzyme inhibition (e.g., metallo-β-lactamases) .
1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-2-carboxylic acid Tetrahydrofuran-2-ylcarbonyl Cyclic ether increases polarity; steric hindrance alters reactivity. Catalytic applications due to metal coordination .
1-[(5-Chlorothiophen-2-yl)sulfonyl]piperidine-2-carboxylic acid 5-Chlorothiophene-2-sulfonyl Sulfonyl group introduces strong electron-withdrawing effects; chlorine enhances lipophilicity. Antibacterial agents (sulfonamide class) .
(2R)-1-(2-(2,3-dimethoxybenzyl)-3-mercaptopropanoyl)piperidine-2-carboxylic acid (mjr344) 2,3-dimethoxybenzyl-mercaptopropanoyl Thiol group enables covalent binding; methoxy groups improve membrane permeability. Metallo-β-lactamase (MBL) inhibitor .
Key Observations :
  • Electronic Effects : Thiophene-2-carbonyl derivatives exhibit stronger π-π interactions compared to sulfonyl or alkyl-substituted analogs, influencing binding affinity in enzyme inhibition .
  • Solubility : Carboxylic acid-containing derivatives (e.g., mjr344) show higher aqueous solubility than ester or amide variants, critical for bioavailability .
  • Stereochemistry : Chiral centers in compounds like mjr344 significantly affect target selectivity and potency .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
This compound 253.29 1.2 12.5 (pH 7.4) 180–185 (decomposes)
1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-2-carboxylic acid 255.28 -0.5 25.0 (pH 7.4) 165–170
1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid 314.32 2.8 3.2 (pH 7.4) 210–215
  • Lipophilicity : Sulfonyl derivatives (e.g., 1-[(3-nitrophenyl)sulfonyl]piperidine-2-carboxylic acid) display higher LogP values due to aromatic nitro groups, favoring blood-brain barrier penetration .
  • Thermal Stability : Thiophene-containing compounds exhibit moderate thermal stability, while sulfonamide analogs decompose at higher temperatures .
Enzyme Inhibition :
  • Metallo-β-Lactamases (MBLs): Derivatives like mjr344 (thiol-substituted) and this compound show nanomolar inhibition of NDM-1 and VIM-2 enzymes, critical for combating antibiotic resistance .
  • NMDA Receptor Antagonism : Piperidine-2-carboxylic acid analogs (e.g., CGS 19755) demonstrate competitive binding to glutamate receptors, highlighting structural flexibility for CNS drug design .
Antimicrobial Activity :
  • Sulfonamide-substituted derivatives (e.g., 1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carboxylic acid) exhibit broad-spectrum antibacterial activity against Gram-negative pathogens .

Biological Activity

1-(Thiophene-2-carbonyl)piperidine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C11H13NO3S
  • CAS Number : 760311

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of piperidine compounds can possess significant antibacterial and antifungal properties, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases .
  • Anticancer Properties : The compound's structural features may contribute to its cytotoxic effects against cancer cell lines. Preliminary studies indicate that it could induce apoptosis in certain tumor cells, although further research is needed to establish its efficacy and mechanism .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiophene moiety can enhance the compound's lipophilicity, facilitating better membrane penetration. The carboxylic acid group allows for hydrogen bonding with biomolecules, potentially influencing enzyme activity and receptor binding.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of several piperidine derivatives, including this compound. Results indicated that this compound exhibited notable activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics .

Study 2: Anti-inflammatory Effects

In a model of induced paw edema in rats, this compound demonstrated significant reduction in inflammation markers. Histopathological analysis revealed decreased infiltration of inflammatory cells in treated groups compared to controls .

Study 3: Anticancer Activity

In vitro assays on FaDu hypopharyngeal tumor cells showed that the compound induced apoptosis at concentrations above 10 μM. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityIC50 (μM)References
This compoundAntibacterial, Anti-inflammatory, AnticancerTBD
PiperineAntimicrobial, Anticancer7.0 (MAO-B)
Other Piperidine DerivativesVariesVaries

Q & A

Q. What are the recommended laboratory-scale synthesis routes for 1-(Thiophene-2-carbonyl)piperidine-2-carboxylic acid?

Methodological Answer: A common approach involves coupling thiophene-2-carboxylic acid derivatives with piperidine-2-carboxylic acid precursors. For example, amide bond formation via activated esters (e.g., using HATU or EDC coupling agents) under inert conditions. Similar protocols have been reported for analogous compounds, such as the synthesis of piperidine-carboxamide derivatives through condensation reactions with aldehydes or acyl chlorides . Multi-step procedures involving palladium-catalyzed cross-coupling reactions may also be adapted, as demonstrated in the synthesis of structurally related inhibitors .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation exposure (H335 hazard) .
  • Containment : Sweep spills into sealed containers to prevent environmental release .
  • Incompatibility Mitigation : Avoid contact with strong oxidizers, acids, or bases, as decomposition may release toxic gases (e.g., sulfur oxides) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H314/H318 hazards) .

Q. Which analytical techniques are optimal for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify amide bond formation and thiophene-piperidine connectivity .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity (>95% recommended for biological assays) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected m/z ~283.3 for C₁₁H₁₃NO₃S) .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome of this compound synthesis?

Methodological Answer: Stereoselectivity can be controlled using chiral catalysts or enantiomerically pure starting materials. For example, (S)-piperidine-2-carboxylic acid methyl ester hydrochloride has been used to synthesize chiral intermediates in inhibitor development . Polar solvents (e.g., DMF) and low temperatures (0–5°C) may reduce racemization during coupling steps. Chiral HPLC or circular dichroism (CD) spectroscopy is recommended for enantiomeric excess (ee) analysis .

Q. What mechanistic insights explain the compound’s instability under acidic or oxidative conditions?

Methodological Answer: The thiophene ring and amide bond are susceptible to hydrolysis or oxidation. Under acidic conditions, protonation of the carbonyl oxygen may lead to amide bond cleavage. Strong oxidizers (e.g., KMnO₄) can oxidize the thiophene sulfur, generating sulfoxides or sulfones . Mitigation strategies include:

  • Storing the compound in anhydrous, inert atmospheres (argon/nitrogen) .
  • Adding radical scavengers (e.g., BHT) during reactions to prevent oxidative degradation .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from variations in:

  • Purity : Impurities (e.g., unreacted starting materials) can skew bioassay results. Validate purity via HPLC and NMR before testing .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH may alter receptor binding. Standardize protocols across studies .
  • Stereochemistry : Ensure enantiomeric purity, as racemic mixtures may exhibit mixed activity profiles .

Q. What role does this compound play in enzyme inhibition studies?

Methodological Answer: The compound’s piperidine-thiophene scaffold mimics natural peptide substrates, making it a candidate for protease or kinase inhibition. For example:

  • PD-1/PD-L1 Inhibition : Structural analogs (e.g., BMS-8) block protein-protein interactions via hydrophobic binding pockets .
  • Metalloenzyme Targeting : The carboxylic acid group may chelate metal ions (e.g., Zn²⁺ in matrix metalloproteinases) .

Q. What environmental precautions are necessary for disposing of this compound?

Methodological Answer:

  • Waste Treatment : Incinerate in a certified hazardous waste facility to avoid aquatic toxicity (H400 hazard) .
  • Biodegradation Studies : Monitor for persistence using OECD 301B Ready Biodegradability Test .
  • Spill Management : Absorb with vermiculite or sand, then transfer to chemical waste containers .

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